molecular formula C8H5FN2O2 B7857571 3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one

3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7857571
M. Wt: 180.14 g/mol
InChI Key: ZBECIGMDRLTGJI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one is a chemical compound with a unique structure and properties that make it valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction conditions to maintain consistency in product quality. Industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.

Scientific Research Applications

3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one exerts its effects involves specific molecular targets and pathways. The compound interacts with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can trigger a cascade of biochemical events, ultimately resulting in the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

3-(4-fluorophenyl)-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBECIGMDRLTGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)ON2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=O)ON2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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